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Compound of Interest

Compound Name:
(3-Methyl-4-nitropyridin-2-

yl)methanol

Cat. No.: B061111 Get Quote

Introduction

Lansoprazole is a second-generation proton pump inhibitor (PPI) widely used in the treatment

of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux

esophagitis.[1] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric

parietal cells.[2] The synthesis of Lansoprazole involves the coupling of a substituted pyridine

moiety with a 2-mercaptobenzimidazole ring, followed by a selective oxidation step.[2][3] (3-
Methyl-4-nitropyridin-2-yl)methanol is a key intermediate in the synthesis of the pyridine

fragment, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[1] This document outlines

the synthetic pathway and detailed protocols for the preparation of Lansoprazole starting from

(3-Methyl-4-nitropyridin-2-yl)methanol.

Synthetic Strategy Overview

The synthesis of Lansoprazole from (3-Methyl-4-nitropyridin-2-yl)methanol can be

conceptually divided into four primary stages:

Nucleophilic Substitution: The nitro group at the C4 position of the pyridine ring is displaced

by a 2,2,2-trifluoroethoxy group. This is a crucial step to install the characteristic substituent

of Lansoprazole.[3]

Chlorination: The hydroxymethyl group at the C2 position is converted to a chloromethyl

group, creating a reactive site for the subsequent coupling reaction. Thionyl chloride is a
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common reagent for this transformation.[1][3]

Condensation (Thioether Formation): The resulting 2-chloromethylpyridine derivative is

condensed with 2-mercaptobenzimidazole under basic conditions to form the thioether

precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole

(often referred to as Lansoprazole sulfide).[2][4][5]

Oxidation: The final step involves the selective oxidation of the thioether to a sulfoxide,

yielding Lansoprazole. This reaction requires careful control to prevent over-oxidation to the

sulfone impurity.[5][6]

This synthetic approach provides a reliable pathway for the production of Lansoprazole, with

each step being well-established in organic synthesis literature.

Process Visualization
The overall synthetic pathway from the starting intermediate to the final Lansoprazole product

is illustrated below.
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Caption: Synthetic pathway to Lansoprazole.
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Experimental Protocols
The following protocols provide detailed methodologies for each key transformation in the

synthesis of Lansoprazole.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-3-methyl-4-
(2,2,2-trifluoroethoxy)pyridine
This protocol describes the substitution of the nitro group with a trifluoroethoxy group.

Materials:

(3-Methyl-4-nitropyridin-2-yl)methanol

2,2,2-Trifluoroethanol

Sodium metal (or Sodium hydride)

Anhydrous solvent (e.g., DMF or 2,2,2-Trifluoroethanol itself)

Procedure:

Prepare a solution of sodium trifluoroethoxide by carefully adding sodium metal in portions

to an excess of cooled (0 °C) 2,2,2-trifluoroethanol under an inert atmosphere (e.g.,

Nitrogen or Argon).

Once the sodium has completely reacted, add (3-Methyl-4-nitropyridin-2-yl)methanol to
the solution.

Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the

reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

Upon completion, cool the reaction mixture to room temperature.

Carefully quench the reaction by adding water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain 2-

(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. A similar two-step process

involving rearrangement and hydrolysis has reported yields of around 85%.[1]

Protocol 2: Synthesis of 2-(Chloromethyl)-3-methyl-4-
(2,2,2-trifluoroethoxy)pyridine
This protocol details the chlorination of the hydroxymethyl group.[3]

Materials:

2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Thionyl chloride (SOCl₂)

Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in anhydrous

chloroform in a flask equipped with a reflux condenser and a gas trap.

Cool the solution in an ice bath (0-5 °C).

Slowly add thionyl chloride dropwise to the stirred solution.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux.[3]

Monitor the reaction by TLC until the starting material is consumed.

Cool the mixture and carefully evaporate the solvent and excess thionyl chloride under

reduced pressure.
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The resulting residue, the hydrochloride salt of the product, can often be used directly in

the next step or can be neutralized and purified.

Protocol 3: Synthesis of Lansoprazole Sulfide
This protocol describes the condensation reaction to form the thioether intermediate.

Materials:

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

2-Mercaptobenzimidazole

Base (e.g., Sodium hydroxide, Potassium hydroxide, Sodium methoxide)[4][7]

Solvent (e.g., Methanol, Ethanol, Water)[4][8]

Procedure:

In a reaction flask, dissolve 2-mercaptobenzimidazole and the base (e.g., sodium

hydroxide) in the chosen solvent (e.g., water or methanol).[4][8]

Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

in the same solvent dropwise to the mixture at a controlled temperature (e.g., 10-45 °C).[7]

[9]

Stir the reaction mixture for a period of 1 to 5 hours, monitoring for completion by TLC or

HPLC.[4][9]

Upon completion, the product may precipitate from the solution. If not, add water to induce

precipitation.

Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.

[8] This process typically yields the Lansoprazole sulfide in high purity.

Protocol 4: Oxidation to Lansoprazole
This protocol outlines the final oxidation step to produce Lansoprazole.
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Materials:

Lansoprazole Sulfide

Oxidizing agent (e.g., m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, sodium

hypochlorite)[3][4][6]

Solvent (e.g., Chloroform, Dichloromethane, Methanol)[6][9]

Catalyst (if using H₂O₂, e.g., vanadyl acetylacetonate)[2]

Procedure (using m-CPBA):

Dissolve Lansoprazole sulfide in a suitable halogenated solvent like chloroform.[4]

Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the exothermic reaction

and selectivity.

Add a solution of m-CPBA in the same solvent dropwise, maintaining the low temperature.

Monitor the reaction closely by TLC/HPLC to ensure complete consumption of the starting

material without significant formation of the sulfone byproduct.

Once the reaction is complete, quench any excess peroxide by adding a reducing agent

solution (e.g., aqueous sodium thiosulfate or sodium sulfite).[10]

Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to

remove m-chlorobenzoic acid, followed by washing with brine.[6]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude Lansoprazole by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain the final product.[4]

Experimental Workflow and Data
The workflow for the synthesis and the typical reaction parameters are summarized below.
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Caption: Experimental workflow for Lansoprazole synthesis.
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Table 1: Summary of Reaction Conditions and Yields

Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

1
Substitutio

n

NaOCH₂C

F₃

2,2,2-

Trifluoroeth

anol

80 - 100 Varies

~85% (for

related

steps)[1]

2
Chlorinatio

n
SOCl₂ Chloroform Reflux Varies High

3
Condensati

on

2-

Mercaptob

enzimidazo

le,

NaOH/KO

H

Water /

Methanol
10 - 50 1 - 5 >98%[8]

4 Oxidation
m-CPBA or

H₂O₂

Chloroform

/ Methanol
-10 - 25 1 - 5

67 - 91%[5]

[10]

Note: Yields are highly dependent on the specific reaction conditions, scale, and purification

methods employed. The values provided are indicative based on published data for similar

transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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